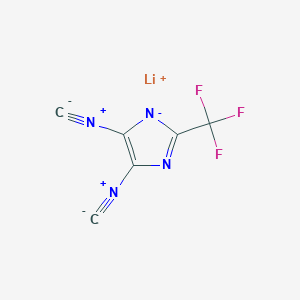
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is a chemical compound with the molecular formula C6F3LiN4. It is known for its unique structure, which includes a trifluoromethyl group and two isocyano groups attached to an imidazole ring. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide typically involves the reaction of 4,5-dicyano-2-(trifluoromethyl)imidazole with lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and oxygen from affecting the reaction . The product is then purified through crystallization or other suitable methods to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is subjected to rigorous quality control to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The isocyano groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Applications De Recherche Scientifique
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(fluorosulfonyl)imide (LiFSI): Another lithium salt used in similar applications, known for its high stability and conductivity.
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries, known for its good electrochemical performance.
Uniqueness
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is unique due to its trifluoromethyl and isocyano groups, which impart distinctive chemical and physical properties. These features make it particularly useful in specialized applications where other lithium salts may not perform as well .
Propriétés
IUPAC Name |
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3N4.Li/c1-10-3-4(11-2)13-5(12-3)6(7,8)9;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIFOPKBDFPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3LiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)
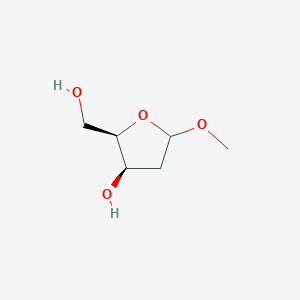

![(3S)-1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B8253933.png)

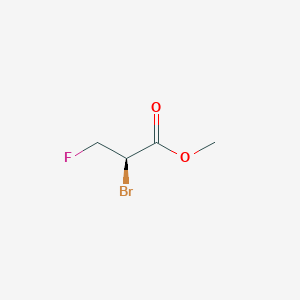
![2-iodo-1-[(2S)-oxan-2-yl]imidazole](/img/structure/B8253954.png)
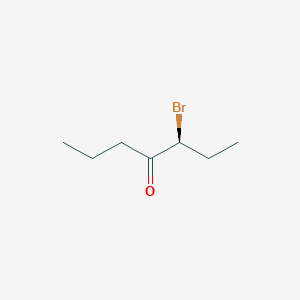
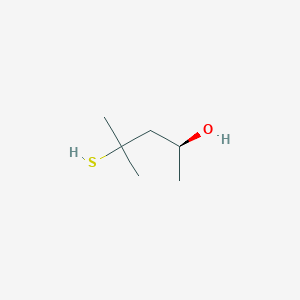
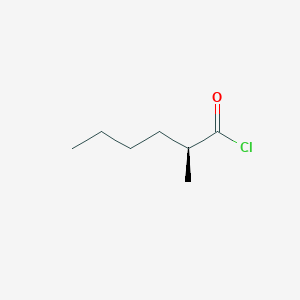

![(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B8253983.png)


